2,6-Dimethylphenol
Overview
Description
2,6-Dimethylphenol, also known as 2,6-xylenol, is an organic compound with the molecular formula C₈H₁₀O. It is one of the six isomers of dimethylphenol and is characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 6 positions, along with a hydroxyl group at the 1 position. This compound is a colorless crystalline solid with a distinct aromatic odor .
Mechanism of Action
Target of Action
2,6-Dimethylphenol (2,6-DMP) is a chemical intermediate that has been frequently detected in the environment .
Mode of Action
The mode of action of 2,6-DMP involves its interaction with a two-component flavin-dependent monooxygenase system, MpdAB, in Mycobacterium neoaurum B5-4 . MpdAB hydroxylates 2,6-DMP at the para-position using NADH and flavin adenine dinucleotide (FAD) as cofactors .
Biochemical Pathways
The biochemical pathways affected by 2,6-DMP involve its degradation by the bacterium Mycobacterium neoaurum B5-4 . The genes mpdA
and mpdB
are responsible for the initial step of 2,6-DMP degradation in this bacterium . The transcription of these genes is substantially increased upon exposure to 2,6-DMP .
Pharmacokinetics
It’s known that 2,6-dmp is produced by the methylation of phenol .
Result of Action
The result of the action of 2,6-DMP involves its degradation and the subsequent production of other compounds. For instance, MpdAB also catalyzes the transformation of 2,3,6-trimethylphenol (2,3,6-TMP) to 2,3,5-trimethylhydroquinone (2,3,5-TMHQ), a crucial step in vitamin E synthesis .
Action Environment
The action of 2,6-DMP can be influenced by environmental factors. For example, supercritical water oxidation has emerged as a promising technique for the removal of aromatic compounds like 2,6-DMP . This method involves the degradation of organic materials to CO2, H2O, N2, and a little inorganic salt .
Biochemical Analysis
Biochemical Properties
It is known that 2,6-Dimethylphenol is produced by the methylation of phenol . This process is carried out by contacting gaseous phenol and methanol at elevated temperatures in the presence of a solid acid catalyst .
Cellular Effects
It is known that it can cause changes in body weight, blood pressure, and histopathological changes in liver, kidney, and spleen in rats .
Molecular Mechanism
It is known that this compound is produced by the methylation of phenol . This process is carried out by contacting gaseous phenol and methanol at elevated temperatures in the presence of a solid acid catalyst .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Metabolic Pathways
The metabolic pathways of this compound involve the methylation of phenol . This process is carried out by contacting gaseous phenol and methanol at elevated temperatures in the presence of a solid acid catalyst .
Transport and Distribution
It is known that this compound is a lipophilic compound, which suggests that it may be able to cross cell membranes and distribute within cells and tissues .
Subcellular Localization
Due to its lipophilic nature, it may be able to cross cell membranes and localize within various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenol can be synthesized through the methylation of phenol using methanol in the presence of a solid acid catalyst. The reaction is typically carried out at elevated temperatures in the gas phase. The process can be represented by the following chemical equation:
C6H5OH+2CH3OH→(CH3)2C6H3OH+2H2O
The reaction is exothermic and requires careful control of temperature and reactant flow rates to achieve high selectivity and yield .
Industrial Production Methods: In industrial settings, this compound is produced using a fluidized bed reactor with an iron-chromium mixed oxide catalyst. The process involves the circulation of o-cresol to enhance the selectivity and yield of this compound. The optimal reaction conditions include a temperature range of 350-380°C and a molar ratio of o-cresol to phenol greater than 0.48. This method achieves a phenol conversion rate of over 90% and a selectivity of more than 85% for this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethylbenzoquinone.
Nitration: Reaction with nitric acid produces 4-nitro-2,6-dimethylphenol.
Halogenation: Chlorination or bromination can occur at the methyl groups or the aromatic ring.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Nitration: Uses concentrated nitric acid and sulfuric acid as a catalyst.
Halogenation: Employs halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Esterification: Carried out using carboxylic acids and acid catalysts like sulfuric acid.
Major Products:
Oxidation: 2,6-Dimethylbenzoquinone.
Nitration: 4-Nitro-2,6-dimethylphenol.
Halogenation: Various halogenated derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
2,6-Dimethylphenol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of polyphenylene ether polymers, which are important engineering plastics.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving monooxygenases.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and antioxidants.
Comparison with Similar Compounds
2,6-Dimethylphenol can be compared with other dimethylphenol isomers and similar phenolic compounds:
2,4-Dimethylphenol: Similar in structure but differs in the position of the methyl groups. It has different reactivity and applications.
2,5-Dimethylphenol: Another isomer with distinct chemical properties and uses.
Phenol: Lacks the methyl groups and has different acidity and reactivity.
4-Chloro-2,6-dimethylphenol: A chlorinated derivative with enhanced antimicrobial properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its high selectivity in industrial synthesis and its role as a precursor for high-performance polymers make it particularly valuable .
Properties
IUPAC Name |
2,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXYKOUNUYWIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Record name | 2,6-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18137 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25134-01-4 | |
Record name | 2,6-Xylenol homopolymer | |
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DSSTOX Substance ID |
DTXSID9024063 | |
Record name | 2,6-Dimethylphenol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | Phenol, 2,6-dimethyl- | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 2,6-Xylenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/586/ | |
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Boiling Point |
397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
165 °F (NTP, 1992), 73 °C, 73 °C (closed cup) | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol) | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-Xylenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/586/ | |
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Density |
1.01 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2,6-DIMETHYLPHENOL | |
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Vapor Pressure |
0.27 [mmHg], 0.274 mm Hg @ 25 °C | |
Record name | 2,6-Dimethylphenol | |
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Color/Form |
LEAVES OR NEEDLES FROM ALCOHOL | |
CAS No. |
576-26-1, 25134-01-4 | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Record name | Phenol, 2,6-dimethyl- | |
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Record name | 2,6-xylenol | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Melting Point |
120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C | |
Record name | 2,6-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18137 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,6-DIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-Dimethylphenol?
A1: this compound has a molecular formula of C8H10O and a molecular weight of 122.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies have utilized spectroscopic techniques to analyze this compound. These techniques include infrared (IR) spectroscopy, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. [] []
Q3: Is this compound compatible with polymer materials?
A3: Yes, this compound is a key monomer in synthesizing poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance engineering plastic. [] []
Q4: What is the thermal stability of cured resins containing this compound?
A4: Cured resins derived from this compound exhibit notable thermal stability. For example, a this compound-dipentene dicyanate ester showed a 5% weight loss temperature of 429°C and a char yield of 17.64% during thermogravimetric analysis. []
Q5: Can this compound be synthesized using a catalyst?
A5: Yes, this compound can be synthesized through the methylation of phenol or o-cresol using various catalysts, including iron-chromium, manganese oxide, and magnesium oxide-supported chromium oxide catalysts. [] [] []
Q6: What role does this compound play in oxidative coupling reactions?
A6: this compound serves as a model substrate for investigating oxidative coupling reactions, particularly in the presence of copper-based catalysts. Research suggests its oligomers exhibit higher reactivity compared to the monomer in these reactions. []
Q7: Are there specific catalysts that improve the selectivity towards this compound during synthesis?
A7: Yes, research suggests that alkaline Fe/Mg/Sb composite oxide catalysts exhibit high ortho-selectivity during the synthesis of this compound from phenol and methanol, minimizing the formation of unwanted isomers like m-cresol. []
Q8: Have there been any computational studies on this compound and its derivatives?
A8: Yes, ab initio calculations have been performed on this compound and its dimer, 4-(2,6-dimethylphenoxy)-2,6-dimethylphenol, to investigate the mechanism of copper-catalyzed oxidative phenol coupling. These studies provided insights into the role of the phenoxonium cation in the reaction pathway. []
Q9: How do substituents on the phenol ring affect the reactivity of this compound derivatives in oxidative coupling?
A9: Studies on the heterogeneous oxidation of substituted phenols, including this compound, show that substituents, particularly at the para position, significantly influence the reactivity and the formation of secondary radicals during the reaction. For instance, the bromine atom in 4-bromo-2,6-dimethylphenol is more easily displaced than the hydrogen atom in the para position of this compound. []
Q10: How do structural modifications of this compound impact its antioxidant properties?
A10: The addition of substituents to the phenol ring can significantly impact the antioxidant properties of this compound. For instance, the introduction of a methoxy group at the 3-position of this compound has been shown to slightly increase the O-H bond dissociation energy and decrease the ionization potential, influencing its reactivity in hydrogen atom transfer reactions. []
Q11: What analytical methods are used to quantify this compound?
A11: Various analytical techniques have been employed for the detection and quantification of this compound. Gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) with ultraviolet absorbance detection are commonly used methods. [] Other methods include spectrofluorometry, leveraging the fluorescent properties of intermediates formed during photodegradation. []
Q12: Can this compound be analyzed alongside other phenolic compounds?
A12: Yes, high-performance chromatographic methods have been developed to simultaneously quantify this compound and other disinfectants like chlorine dioxide and hypochlorous acid. These methods exploit the distinct reactivity of these compounds with this compound in the presence of iodine ions, enabling their simultaneous analysis. []
Q13: How do helophytes interact with this compound in the environment?
A13: Research suggests that helophytes, specifically species like Carex gracilis and Juncus effusus, can enhance the removal of this compound from the environment. This removal is attributed to the activity of bacteria present in the rhizosphere of these plants. Interestingly, the plants themselves showed tolerance and even enhanced growth in the presence of specific concentrations of this compound, indicating a potential for phytoremediation applications. [] []
Q14: Is this compound considered an environmental pollutant?
A14: While this compound has industrial applications, its presence in the environment, especially in water sources, can raise concerns. Studies have focused on its degradation using advanced oxidation processes like Fenton (H2O2/Fe2+) and photo-Fenton (H2O2/Fe2+/UV) to understand its fate and potential risks. []
Q15: Are there alternative compounds to this compound in the synthesis of poly(phenylene oxide)?
A15: Yes, while this compound is widely used, other monomers, like 2-allyl-6-methylphenol, can be copolymerized with it to produce PPO with tailored properties. This highlights the versatility of the oxidative coupling polymerization process in generating polymers with specific characteristics. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.